molecular formula C18H11BrO B187816 2-(4-Bromophenyl)indeno[2,1-b]pyran CAS No. 62096-35-9

2-(4-Bromophenyl)indeno[2,1-b]pyran

Cat. No.: B187816
CAS No.: 62096-35-9
M. Wt: 323.2 g/mol
InChI Key: MWAUNIBIOZTIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)indeno[2,1-b]pyran (CAS 62096-35-9) is an organic compound with the molecular formula C18H11BrO and a molecular weight of 323.18 g/mol . This chemical features a fused indenopyran scaffold substituted with a 4-bromophenyl group, a structure of significant interest in advanced organic synthesis. Compounds based on the indenopyran structure serve as key precursors and core building blocks in the development of complex molecular architectures. Recent research highlights the application of similar indenopyran derivatives in the synthesis of novel spirocyclic compounds . These spiro-4H-pyran derivatives, which share structural similarities with this compound, are investigated for their diverse biological activities, including potential antibacterial, antifungal, and antitumor properties . The rigidity of the spiro structure, imparted by frameworks like indenopyran, is a critical feature that enhances interaction with biological targets, making such compounds valuable in medicinal chemistry and drug discovery research . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use in laboratory settings only. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

62096-35-9

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

2-(4-bromophenyl)indeno[2,1-b]pyran

InChI

InChI=1S/C18H11BrO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H

InChI Key

MWAUNIBIOZTIJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Bromophenyl vs. Phenyl Derivatives

  • 2-Phenylindeno[2,1-b]pyran (): Structure: Lacks the bromine substituent, featuring a simple phenyl group. Properties: The absence of bromine reduces molecular weight (MW = 244.29 g/mol) and alters electronic characteristics. Synthesis: Likely synthesized via similar multicomponent reactions, as seen in for brominated derivatives.
  • 6-Phenylindeno[2,1-b]pyran (): Structure: Phenyl group at the 6-position instead of the 2-position. Thermochemical Data: Group additivity values (GAV) for enthalpy of formation indicate that positional isomerism significantly impacts stability. The 6-phenyl derivative exhibits a higher discrepancy between gas and solid-phase thermochemical data, suggesting greater conformational flexibility .
Compound Substituent Position Molecular Weight (g/mol) Key Properties
2-(4-Bromophenyl)indeno[2,1-b]pyran 2-position ~323.2 (estimated) Electron-withdrawing Br enhances electrophilicity
2-Phenylindeno[2,1-b]pyran 2-position 244.29 Higher π-π stacking potential
6-Phenylindeno[2,1-b]pyran 6-position 244.29 Conformational flexibility affects stability

Heterocyclic Core Modifications

  • 5-(4-Bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine (): Structure: Pyridine replaces the pyran ring, fused to indeno[1,2-b]. Impact: The nitrogen atom in pyridine introduces basicity and alters electron distribution. The benzylidene group at the 5-position may enhance conjugation, affecting photophysical properties compared to the pyran-based analog .
  • Spiro[indeno[2,1-b]quinoxaline-11,4′-pyran] Derivatives (): Structure: Spiro architecture with fused quinoxaline and pyran moieties. Synthesis: Generated via multicomponent reactions (e.g., indenoquinoxalines trapped by malononitriles and α-methylenecarbonyl compounds). These compounds exhibit broader biological activity, such as antimicrobial effects, due to additional heterocyclic diversity .

Thermochemical and Stability Comparisons

  • 2,3,4-Trimethyl-indeno[2,1-b]pyran (): Methyl groups at the 2-, 3-, and 4-positions enhance steric bulk, reducing reactivity but improving thermal stability.
  • 6-Phenylindeno[2,1-b]pyran (): Exhibits a large discrepancy between gas and solid-phase thermochemical data, attributed to challenges in modeling indeno[2,1-b]pyran ring systems with bulky substituents .

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